

CNX-774 as an ENT1 Inhibitor: A Technical Guide

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Compound of Interest		
Compound Name:	CNX-774	
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Abstract

CNX-774, initially developed as a preclinical Bruton's tyrosine kinase (BTK) inhibitor, has been identified as a potent and previously uncharacterized inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).[1] This discovery has opened new avenues for its therapeutic application, particularly in oncology. This technical guide provides an in-depth overview of CNX-774's core function as an ENT1 inhibitor, focusing on its mechanism of action, data from key experiments, and detailed experimental protocols. The primary context of its action is in overcoming resistance to dihydroorotate dehydrogenase (DHODH) inhibitors in cancer cells, specifically pancreatic cancer.[1] By blocking the pyrimidine salvage pathway, CNX-774 induces a state of profound pyrimidine starvation when combined with DHODH inhibitors, leading to significant cancer cell death.[1][2]

Introduction to CNX-774 and its Target: ENT1

CNX-774 is an orally active and irreversible BTK inhibitor.[3][4] However, its therapeutic potential has expanded with the discovery of its potent inhibitory activity against ENT1 (also known as SLC29A1).[1]

Equilibrative Nucleoside Transporter 1 (ENT1) is a crucial membrane protein responsible for the bidirectional transport of purine and pyrimidine nucleosides, such as uridine and adenosine, across the cell membrane.[1] This transport is vital for the nucleoside salvage pathway, a metabolic route that recycles nucleosides to synthesize nucleotides. In the context of cancer therapy, particularly with agents that block the de novo synthesis of pyrimidines (e.g., DHODH



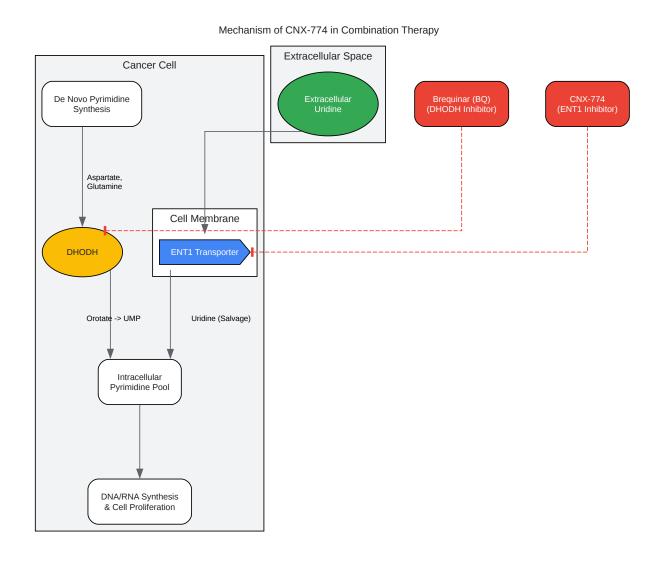
inhibitors), the salvage pathway via ENT1 can become a critical resistance mechanism.[1] Cancer cells can bypass the blocked de novo pathway by importing extracellular nucleosides through ENT1.[1]

Mechanism of Action: Dual Blockade of Pyrimidine Synthesis

The primary therapeutic relevance of **CNX-774** as an ENT1 inhibitor lies in its synergistic effect when combined with DHODH inhibitors like brequinar (BQ).[1]

- De Novo Pyrimidine Synthesis Inhibition: DHODH inhibitors block the fourth enzymatic step in the de novo synthesis of pyrimidines, leading to the depletion of the intracellular pyrimidine pool.[1]
- Pyrimidine Salvage Pathway and Resistance: Cancer cells can evade the effects of DHODH inhibition by activating the pyrimidine salvage pathway, which relies on the uptake of extracellular uridine and other nucleosides through ENT1.[1]
- CNX-774-Mediated ENT1 Inhibition: CNX-774 blocks ENT1, thereby preventing the uptake of extracellular nucleosides.[1]
- Synthetic Lethality: The dual blockade of both the de novo and salvage pathways results in a
 profound depletion of pyrimidine nucleotides, leading to what is described as pyrimidine
 starvation and subsequent cancer cell death.[1][2] This effect is independent of CNX-774's
 activity as a BTK inhibitor.[1]





Caption: Dual blockade of pyrimidine synthesis by Brequinar and CNX-774.



Quantitative Data

While a specific IC50 value for **CNX-774** as an ENT1 inhibitor is not publicly available, its efficacy has been demonstrated through various in vitro and in vivo experiments.[1]

Table 1: In Vitro Efficacy of CNX-774 in Combination with Brequinar

Cell Line	Cancer Type	Treatment	Effect	Reference
S2-013	Pancreatic Ductal Adenocarcino ma	Brequinar (5µM) + CNX- 774 (2µM) for 8 hours	Profound depletion of pyrimidine nucleotides	[1]
KPC 1245	Pancreatic Ductal Adenocarcinoma	Brequinar + CNX-774	Sensitization to Brequinar- induced cell death	[1]
BxPC-3	Pancreatic Cancer	Brequinar + CNX-774	Enhanced efficacy of Brequinar	[1]

| AsPC-1 | Pancreatic Cancer | Brequinar + CNX-774 | Enhanced efficacy of Brequinar |[1] |

Table 2: In Vivo Efficacy of ENT1 Ablation with DHODH Inhibition in an Orthotopic Pancreatic Cancer Mouse Model

Treatment Group	Effect on Tumor Growth	Effect on Survival	Reference
Vehicle	Progressive tumor growth	-	[1]
Brequinar (BQ) monotherapy	Modest suppression	Modest increase	[1]
ENT1 Knockout (mimicking CNX-774)	Minimal effect	Minimal effect	[1]



| BQ + ENT1 Knockout | Dramatic suppression | Prolonged survival |[1] |

Note: The in vivo study cited utilized genetic knockout of ENT1 to mimic the pharmacological inhibition by **CNX-774** to eliminate confounding effects from BTK inhibition.[1]

Pharmacokinetic Data

There is currently no publicly available pharmacokinetic data for **CNX-774**, including its oral bioavailability, plasma half-life, and clearance rates.

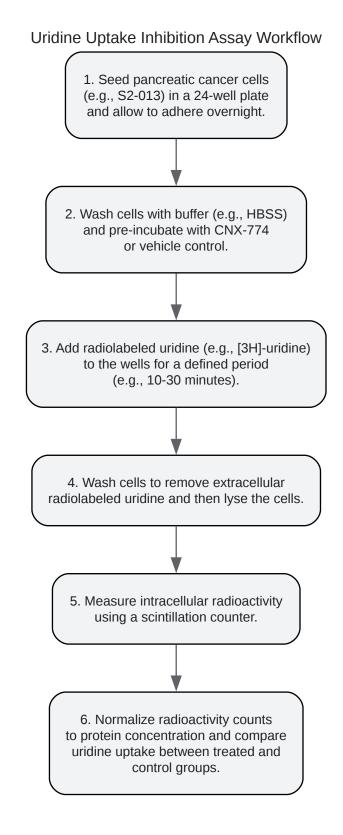
Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research identifying **CNX-774** as an ENT1 inhibitor.[1]

Uridine Uptake Inhibition Assay

This assay is designed to measure the ability of **CNX-774** to block the cellular uptake of extracellular uridine.





Caption: Workflow for the uridine uptake inhibition assay.



Materials:

- Pancreatic cancer cell line (e.g., S2-013)
- 24-well cell culture plates
- Hanks' Balanced Salt Solution (HBSS) or similar buffer
- CNX-774
- Radiolabeled uridine (e.g., [3H]-uridine)
- · Cell lysis buffer
- Scintillation counter and cocktail
- Protein quantification assay reagents

Procedure:

- Cell Seeding: Seed pancreatic cancer cells at an appropriate density in a 24-well plate and allow them to adhere overnight.
- Treatment:
 - Wash the cells with a suitable buffer (e.g., HBSS).
 - Incubate the cells with varying concentrations of CNX-774 or a vehicle control for a predetermined time.
- · Uridine Uptake:
 - Add a solution containing radiolabeled uridine to each well and incubate for a defined period (e.g., 10-30 minutes).
- Cell Lysis:
 - Aspirate the medium and wash the cells multiple times with cold buffer to remove extracellular radiolabeled uridine.

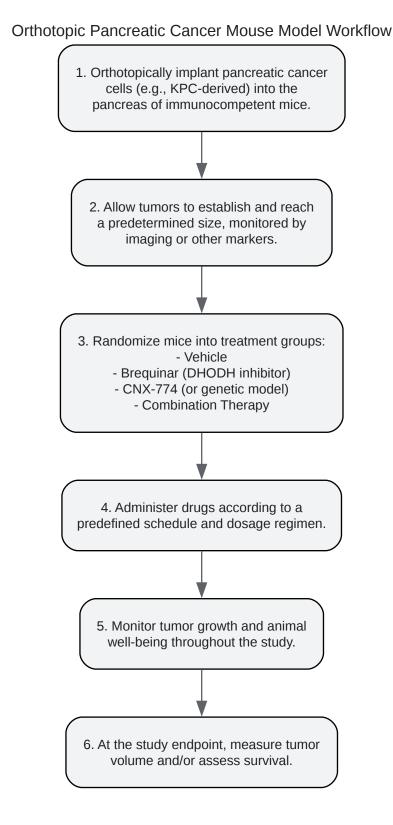


- Lyse the cells using a suitable lysis buffer.
- · Quantification:
 - Measure the intracellular radioactivity in the cell lysates using a scintillation counter.
 - Determine the protein concentration in each lysate for normalization.
- Analysis:
 - Normalize the radioactivity counts to the protein concentration for each well.
 - Compare the uridine uptake in the CNX-774-treated wells to the vehicle-treated wells to determine the extent of inhibition.

In Vivo Orthotopic Pancreatic Cancer Mouse Model

This protocol describes the use of an orthotopic mouse model to evaluate the in vivo efficacy of targeting ENT1 and DHODH.





Caption: Workflow for the in vivo orthotopic mouse model study.



Materials:

- Immunocompetent mice (e.g., C57BL/6)
- Syngeneic pancreatic cancer cell line (e.g., derived from KPC mice)
- Surgical instruments for orthotopic implantation
- Brequinar
- CNX-774 (or use of ENT1 knockout mice)
- · Vehicle for drug delivery
- Tumor monitoring equipment (e.g., caliper, imaging system)

Procedure:

- Cell Implantation: Surgically implant a suspension of pancreatic cancer cells into the pancreas of the mice.
- Tumor Growth and Monitoring: Allow the tumors to grow to a palpable or measurable size.
 Monitor tumor growth regularly.
- Treatment Groups: Randomize the mice into different treatment cohorts:
 - Vehicle control
 - Brequinar alone
 - CNX-774 alone (or ENT1 knockout with vehicle)
 - Brequinar and CNX-774 in combination (or Brequinar in ENT1 knockout mice)
- Drug Administration: Administer the drugs according to a predetermined schedule. For instance, brequinar can be dissolved in physiologic saline and administered via injection.
- Efficacy Assessment:

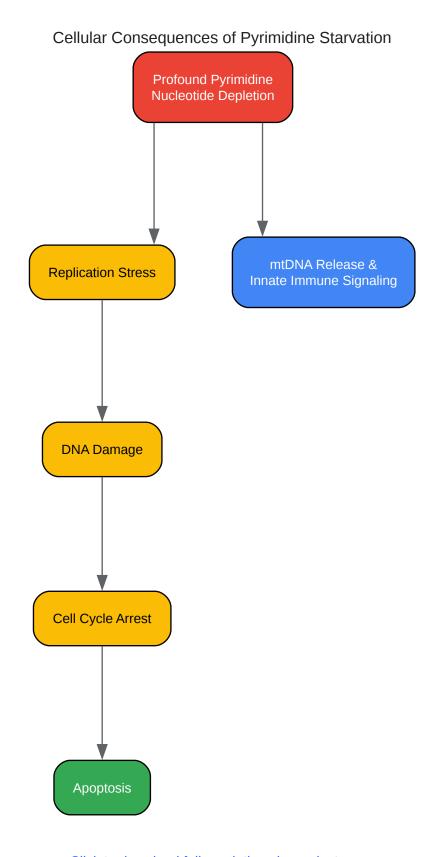


- Measure tumor volume at regular intervals.
- Monitor the overall health and survival of the mice.
- Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.

Downstream Signaling and Cellular Consequences of Pyrimidine Starvation

The dual inhibition of de novo and salvage pyrimidine synthesis pathways leads to a state of pyrimidine starvation, which has several downstream consequences for cancer cells.





Caption: Downstream effects of pyrimidine starvation in cancer cells.



- Replication Stress and DNA Damage: A lack of pyrimidine nucleotides directly impairs DNA synthesis and repair, leading to replication stress and the accumulation of DNA damage.
- Cell Cycle Arrest: The cellular machinery detects the DNA damage and lack of essential building blocks, leading to cell cycle arrest, typically at the G1 phase.[5]
- Apoptosis: Prolonged and severe pyrimidine starvation ultimately triggers programmed cell death (apoptosis).[6]
- Mitochondrial DNA (mtDNA) Release and Innate Immunity: Recent studies have shown that pyrimidine deficiency can lead to the release of mtDNA into the cytosol, which can activate the cGAS-STING-TBK1 pathway, a component of the innate immune system.[3]

Conclusion and Future Directions

CNX-774 represents a novel tool for targeting the pyrimidine salvage pathway in cancer. Its identification as an ENT1 inhibitor provides a strong rationale for its use in combination with DHODH inhibitors to overcome a key mechanism of drug resistance.[1] This dual-targeting strategy holds significant promise for the treatment of pancreatic cancer and potentially other cancer types that are reliant on pyrimidine metabolism.[1][7]

Future research should focus on:

- Determining the precise IC50 of **CNX-774** for ENT1 to better characterize its potency.
- Conducting detailed pharmacokinetic and toxicological studies of CNX-774.
- Exploring the efficacy of this combination therapy in a broader range of preclinical cancer models.
- Investigating the potential of CNX-774 to enhance the efficacy of other nucleoside analog chemotherapies that rely on ENT1 for cellular uptake.

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